3-Hydroxy-6-methyl-2-nitropyridine
Overview
Description
3-Hydroxy-6-methyl-2-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the third position, a methyl group at the sixth position, and a nitro group at the second position on the pyridine ring . This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications .
Mechanism of Action
- 3-Hydroxy-6-methyl-2-nitropyridine (also known as 6-Methyl-2-nitro-3-pyridinol) is a chemical compound with the molecular formula C₆H₆N₂O₃ .
- The synthesis of this compound involves the reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent, yielding the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water produces 3-nitropyridine .
- Notably, the reaction mechanism is not an electrophilic aromatic substitution. Instead, it involves a [1,5] sigmatropic shift, causing the nitro group to migrate from the 1-position to the 3-position .
- From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Additionally, 3-nitropyridine can be converted to 5-nitropyridine-2-sulfonic acid through a two-step reaction .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methyl-2-nitropyridine can be synthesized through several methods. One common synthetic route involves the nitration of 3-hydroxy-6-methylpyridine . The reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the second position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 3-Hydroxy-6-methyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Hydroxy-6-carboxy-2-nitropyridine.
Scientific Research Applications
3-Hydroxy-6-methyl-2-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hydroxy-6-methyl-2-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the third position and the nitro group at the second position allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
6-methyl-2-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-3-5(9)6(7-4)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMGQHIBXUAYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164750 | |
Record name | 6-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-90-2 | |
Record name | 3-Hydroxy-6-methyl-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-nitro-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015128902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15128-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Methyl-2-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Methyl-2-nitro-3-pyridinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL62944A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structural characteristics of 3-Hydroxy-6-methyl-2-nitropyridine?
A1: Several studies have investigated the structural properties of this compound. Research confirms its molecular formula as C6H6N2O3. [] Furthermore, spectroscopic analyses, including FT-IR and FT-Raman, have been conducted to understand its vibrational characteristics. [] These studies provide valuable insights into the molecule's structure and its potential behavior in different chemical environments.
Q2: How does the structure of this compound relate to its electronic properties and potential applications?
A2: Studies have explored the electronic absorption spectra of this compound and how different solvents influence its electronic transitions. [] This research sheds light on the molecule's behavior in various environments, which is crucial for understanding its potential applications in fields like material science. Additionally, research suggests that this compound exhibits noteworthy third-order nonlinear optical (NLO) properties, making it a promising candidate for applications in optoelectronics and photonics. []
Q3: Have there been any computational studies on this compound?
A3: Yes, Density Functional Theory (DFT) investigations have been performed on this compound. [] These computational studies provide valuable insights into the molecule's electronic structure and properties. Such computational modeling contributes significantly to understanding its behavior and predicting its potential applications.
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